4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
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Overview
Description
4-(Bromomethyl)-1-methyl-2-oxabicyclo[222]octane is a bicyclic organic compound with a bromomethyl group attached to the fourth carbon of the oxabicyclo[222]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the bromination of a suitable precursor. One common method involves the reaction of 1-methyl-2-oxabicyclo[2.2.2]octane with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and other reduced derivatives.
Scientific Research Applications
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent bonding or other interactions, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane: A closely related compound with a similar bicyclic structure but without the methyl group.
Uniqueness
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane is unique due to the presence of both a bromomethyl group and a methyl group on the oxabicyclo[2.2.2]octane ring system.
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSQHMBTVBRYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CO2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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